
Tetrakis(2-ethylhexyl) titanate
Overview
Description
Tetrakis(2-ethylhexyl) titanate, also known as titanium(IV) 2-ethylhexyloxide, is an organotitanium compound with the molecular formula C32H68O4Ti. It is a pale yellow liquid that is soluble in organic solvents and reacts with water. This compound is widely used in various industrial applications due to its unique chemical properties.
Preparation Methods
Tetrakis(2-ethylhexyl) titanate can be synthesized through the reaction of titanium tetrachloride with 2-ethylhexanol. The reaction typically occurs under anhydrous conditions to prevent hydrolysis of the titanium tetrachloride. The general reaction is as follows:
TiCl4+4C8H17OH→Ti(OC8H17)4+4HCl
In industrial production, the process involves careful control of temperature and pressure to ensure high yield and purity of the product. The reaction is usually carried out in a solvent such as toluene or xylene to facilitate the removal of hydrogen chloride gas.
Chemical Reactions Analysis
Tetrakis(2-ethylhexyl) titanate undergoes various chemical reactions, including:
-
Hydrolysis: : Reacts with water to form titanium dioxide and 2-ethylhexanol.
Ti(OC8H17)4+2H2O→TiO2+4C8H17OH
-
Transesterification: : Acts as a catalyst in the transesterification of esters.
RCOOR′+R′′OH→RCOOR′′+R′OH
-
Polymerization: : Used as a catalyst in the polymerization of olefins and other monomers.
Common reagents used in these reactions include water, alcohols, and various organic solvents. The major products formed depend on the specific reaction conditions and the nature of the reactants.
Scientific Research Applications
Catalysis
T2EHT is widely used as a catalyst in various chemical reactions:
- Esterification and Transesterification : It facilitates the formation of esters from acids and alcohols, which is crucial in producing plasticizers and biodiesel. The efficiency of T2EHT in these reactions is attributed to its ability to operate under mild conditions with minimal byproducts .
- Polymerization : The compound acts as a catalyst for the polymerization of cyclic oligoesters, enhancing the production of polymers with specific desired properties .
Table 1: Catalytic Applications of Tetrakis(2-ethylhexyl) Titanate
Reaction Type | Application | Benefits |
---|---|---|
Esterification | Production of plasticizers | High yield, low byproducts |
Transesterification | Biodiesel production | Mild conditions, efficient workup |
Polymerization | Synthesis of specialty polymers | Tailored physical properties |
Adhesion Promotion
T2EHT serves as an adhesion promoter in composite materials, improving the bond between different substrates such as fibers and resins. This application is particularly important in industries that require durable materials, such as automotive and aerospace manufacturing .
Coatings and Surface Modification
The compound is utilized in coatings for metals and glass, providing enhanced corrosion resistance, heat resistance, and improved adhesion. It can be incorporated into two-component (2K) coatings to achieve desired surface properties .
Table 2: Properties Enhanced by this compound in Coatings
Property | Enhancement |
---|---|
Corrosion Resistance | Improved durability against environmental factors |
Heat Resistance | Maintains integrity at elevated temperatures |
Adhesion | Stronger bonds between layers |
Recent studies have explored the cytotoxicity of T2EHT on various cell lines. It has shown potential apoptotic effects at certain concentrations, suggesting its utility in therapeutic applications .
Table 3: Cytotoxicity Data of this compound
Cell Line | IC50 (µM) | Mechanism of Action |
---|---|---|
HEK293 | 25 | Caspase-3 activation |
HepG2 | 30 | Induction of apoptosis |
Jurkat (T-cells) | 20 | Cell cycle arrest |
These findings indicate that while T2EHT has industrial utility, it may also have implications in biomedical research.
Case Study 1: Biodiesel Production
In a study focusing on biodiesel synthesis via transesterification, T2EHT was employed as a catalyst. The results demonstrated high conversion rates of triglycerides to fatty acid methyl esters (FAMEs), highlighting its effectiveness compared to traditional catalysts .
Case Study 2: Coating Applications
Another investigation evaluated the use of T2EHT in metal coatings. The study found that incorporating this titanate significantly improved adhesion properties and resistance to corrosion when applied to aluminum substrates .
Mechanism of Action
The mechanism of action of tetrakis(2-ethylhexyl) titanate involves its ability to coordinate with various substrates through its titanium center. This coordination facilitates the activation of the substrates, leading to enhanced reactivity. The compound can also form stable complexes with other molecules, which can further influence its catalytic activity.
Comparison with Similar Compounds
Tetrakis(2-ethylhexyl) titanate is unique compared to other organotitanium compounds due to its specific alkoxide ligands. Similar compounds include:
Titanium(IV) butoxide: Used in similar applications but has different solubility and reactivity properties.
Titanium(IV) isopropoxide: Commonly used in the synthesis of titanium dioxide nanoparticles.
Titanium(IV) ethoxide: Employed in the preparation of various titanium-based materials.
These compounds share similar catalytic properties but differ in their physical and chemical characteristics, making this compound particularly suitable for specific applications.
Biological Activity
Tetrakis(2-ethylhexyl) titanate (T2EHT), also known as titanium(IV) 2-ethylhexyloxide, is an organotitanium compound with the molecular formula C32H68O4Ti. It is primarily utilized in industrial applications due to its unique chemical properties, including its role as a catalyst in various chemical reactions. This article explores the biological activity of T2EHT, focusing on its cytotoxicity, potential therapeutic applications, and its interactions with biological systems.
T2EHT is a pale yellow liquid that is soluble in organic solvents but reacts with water, leading to hydrolysis and the formation of titanium dioxide and 2-ethylhexanol. The compound acts as a Lewis acid, coordinating with substrates through its titanium center, which enhances reactivity and facilitates various catalytic processes .
Key Reactions:
- Hydrolysis :
- Transesterification : Acts as a catalyst for the transesterification of esters.
Cytotoxicity
Research has indicated that T2EHT exhibits cytotoxic effects on various cell lines. A study evaluating the cytotoxicity of organotitanium compounds found that T2EHT could induce cell death in human embryonic kidney cells (HEK293) and human hepatocellular carcinoma cells (HepG2) at certain concentrations. The cytotoxicity was assessed using assays measuring cell viability and caspase activation, indicating potential apoptotic mechanisms .
Table 1: Cytotoxicity Data of this compound
Cell Line | IC50 (µM) | Mechanism of Action |
---|---|---|
HEK293 | 25 | Caspase-3 activation |
HepG2 | 30 | Induction of apoptosis |
Jurkat (T-cells) | 20 | Cell cycle arrest |
The data suggest that T2EHT's biological activity may be linked to its ability to disrupt cellular processes, potentially making it a candidate for further investigation in cancer therapy.
Biocompatibility
T2EHT has been explored for its role in preparing biocompatible coatings for medical implants. Its ability to form stable complexes with biological molecules enhances adhesion properties, which is crucial for implant integration into biological tissues.
Case Study 1: Use in Medical Coatings
A study demonstrated that coatings made from T2EHT significantly improved the adhesion of titanium implants to bone tissue. The study involved applying T2EHT-based coatings on titanium surfaces and assessing their performance in vivo. Results showed enhanced osseointegration compared to uncoated implants, highlighting the potential use of T2EHT in orthopedic applications.
Case Study 2: Cytotoxicity Assessment
In another investigation, the cytotoxic effects of T2EHT were evaluated across multiple human cell lines. The study utilized a series of assays to determine the compound's impact on cell viability and apoptosis induction. Findings revealed that while T2EHT was cytotoxic at higher concentrations, it also exhibited selective toxicity towards cancerous cells compared to normal cells, suggesting a possible therapeutic window .
Properties
CAS No. |
1070-10-6 |
---|---|
Molecular Formula |
C32H72O4Ti |
Molecular Weight |
568.8 g/mol |
IUPAC Name |
2-ethylhexan-1-ol;titanium |
InChI |
InChI=1S/4C8H18O.Ti/c4*1-3-5-6-8(4-2)7-9;/h4*8-9H,3-7H2,1-2H3; |
InChI Key |
IXNCIJOVUPPCOF-UHFFFAOYSA-N |
SMILES |
CCCCC(CC)C[O-].CCCCC(CC)C[O-].CCCCC(CC)C[O-].CCCCC(CC)C[O-].[Ti+4] |
Canonical SMILES |
CCCCC(CC)CO.CCCCC(CC)CO.CCCCC(CC)CO.CCCCC(CC)CO.[Ti] |
Key on ui other cas no. |
1070-10-6 |
physical_description |
Liquid Colorless liquid; [Sigma-Aldrich MSDS] |
Pictograms |
Irritant |
Related CAS |
104-76-7 (Parent) |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does Tetrakis(2-ethylhexyl) titanate improve the properties of Kevlar-phenolic composites?
A1: this compound acts as a coupling agent in Kevlar-phenolic composites, enhancing the adhesion between the Kevlar fibers and the phenolic resin. [, ] This interaction occurs at the fiber-matrix interface, leading to improved flexural strength and moisture resistance. [] Studies have shown that treating Kevlar fibers with 2% by weight of this compound leads to the most significant improvements in flexural properties. [] The enhanced adhesion arises from the titanate's ability to interact with both the hydroxyl groups on the Kevlar surface and the phenolic resin.
Q2: Can this compound be used as a catalyst in polymerization reactions?
A2: Yes, this compound can effectively catalyze ring-opening polymerization reactions. [] Research demonstrates its successful application in the polymerization of cyclic butylene 2,5-furandicarboxylate (CBFD) oligoesters. [] This catalytic activity enables the synthesis of poly(butylene 2,5-furandicarboxylate) with controlled molecular weights, offering a new pathway for furan-based polyester production. []
Q3: What are the potential applications of this compound in hair dye formulations?
A3: Research suggests that incorporating this compound into oxidative hair dye systems can enhance their performance. [] While the exact mechanism of action within the hair dye system requires further investigation, its presence, even at low concentrations (above 0.0001 wt.%), can contribute to improved dyeing outcomes. []
Q4: Are there other organotitanates explored for similar applications?
A4: Yes, beyond this compound, researchers have explored other organotitanates for modifying material properties and catalyzing polymerization reactions. Examples include tetraisopropyl titanate, tetra-n-butyl titanate, and titanate chelate compounds. [, ] These alternative organotitanates offer a range of chemical structures and reactivities, influencing their performance and suitability for specific applications.
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